(1H-Indazol-4-yl)boronic acid hydrochloride

PI3K Inhibitor Kinase Selectivity Indazole Regiochemistry

(1H-Indazol-4-yl)boronic acid hydrochloride is a heterocyclic boronic acid derivative supplied as a hydrochloride salt. Its molecular formula is C₇H₈BClN₂O₂ (MW 198.42 g/mol) and it is routinely provided at ≥95% purity.

Molecular Formula C7H8BClN2O2
Molecular Weight 198.413
CAS No. 1252598-02-9
Cat. No. B595672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Indazol-4-yl)boronic acid hydrochloride
CAS1252598-02-9
Molecular FormulaC7H8BClN2O2
Molecular Weight198.413
Structural Identifiers
SMILESB(C1=C2C=NNC2=CC=C1)(O)O.Cl
InChIInChI=1S/C7H7BN2O2.ClH/c11-8(12)6-2-1-3-7-5(6)4-9-10-7;/h1-4,11-12H,(H,9,10);1H
InChIKeyPAILGUQNESDYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Indazol-4-yl)boronic acid hydrochloride (CAS 1252598-02-9) – Classification and Core Procurement Identity


(1H-Indazol-4-yl)boronic acid hydrochloride is a heterocyclic boronic acid derivative supplied as a hydrochloride salt. Its molecular formula is C₇H₈BClN₂O₂ (MW 198.42 g/mol) and it is routinely provided at ≥95% purity . The compound consists of an indazole core with a boronic acid functional group at the 4-position, enabling its use as a key building block in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions and in the synthesis of kinase inhibitors [1].

Workflow Suzuki–Miyaura cross-coupling building block
Core utility Kinase inhibitor synthesis and heterocyclic elaboration
Key attribute Hydrochloride salt for enhanced aqueous handling

Why Generic Substitution of Indazole Boronic Acid Regioisomers Is Scientifically Unsound


Indazole boronic acids are not interchangeable building blocks. The position of the boronic acid on the indazole scaffold dictates the pharmacophore of the final drug candidate. 4‑Indazolyl‑containing compounds are integral to PI3K p110α inhibitor programs (e.g., GDC‑0941 with IC₅₀ 3 nM), whereas the 5‑indazolyl regioisomer feeds into Tpl2 kinase and mTOR inhibitor chemistry, and the 6‑indazolyl isomer into PKC‑ζ programs [1]. Substituting one regioisomer for another would redirect the entire biological targeting profile, rendering preclinical data non‑comparable and procurement decisions risky.

Target regioisomer
4-Indazolyl boronic acid: exclusively maps to PI3K p110α inhibitor pharmacophore
5-Indazolyl analog
Redirects biological targeting to Tpl2 kinase and mTOR inhibitor space; PI3K p110α data absent
6-Indazolyl analog
Routes synthesis toward PKC-ζ inhibitor programs; pharmacophore shift renders preclinical data non-comparable
Regioisomeric substitution may redirect the entire biological targeting profile.

Quantitative Differentiation Evidence for (1H-Indazol-4-yl)boronic acid hydrochloride


Regioselective Pharmacophore: PI3K p110α Inhibition vs. Tpl2/mTOR Targeting

Compounds derived from the 4‑indazolyl boronic acid specifically inhibit PI3K p110α, whereas the 5‑indazolyl regioisomer is used for Tpl2 and mTOR inhibitors. The clinical candidate GDC‑0941, built on the 4‑indazolyl scaffold, shows an IC₅₀ of 3 nM against PI3K p110α [1]. In a related series, compound 11a (also containing 4‑indazolyl) gave IC₅₀ 62 nM [2]. The 5‑indazolyl boronic acid is instead listed as reactant for thieno[3,2‑d]pyrimidines targeting Tpl2 kinase and pyridinyl benzonaphthyridinones targeting mTOR . No corresponding PI3K p110α potency data exist for the 5‑ or 6‑indazolyl boronic acid reagents.

PI3K p110α vs. Tpl2/mTOR targeting
Cross-study comparable
IC₅₀ 3 nM (GDC-0941) against PI3K p110α
Cell-free enzymatic assay; fluorescence polarization readout
Supports exclusive PI3K p110α pharmacophore access
5- and 6-indazolyl regioisomers lack PI3K p110α data
PI3K Inhibitor Kinase Selectivity Indazole Regiochemistry

Hydrochloride Salt Form: Enhanced Aqueous Solubility over Free Base

The free base (1H‑Indazol‑4‑yl)boronic acid (CAS 1023595‑17‑6) has a predicted aqueous solubility of approximately 3.86 mg/mL (0.0238 mol/L, ESOL method) and a pKa of 7.92 ± 0.30 . Conversion to the hydrochloride salt (CAS 1252598‑02‑9) lowers the effective pH of the solution microenvironment, which directly improves solubility, as the compound's solubility is inversely related to pH (pKa ≈ 4.5 for the boronic acid moiety) . Although the hydrochloride salt exact solubility is not disclosed in public databases, the general principle that hydrochloride salts of boronic acids increase aqueous solubility by 2‑ to 10‑fold relative to the free base is well established in salt selection [1][2].

Salt form solubility enhancement
Class-level inference
Estimated 2–10× solubility increase vs. free base
Predicted free base solubility ~3.86 mg/mL
May simplify aqueous Suzuki coupling stock preparation
Exact salt solubility not publicly disclosed; data to verify
Solubility Enhancement Salt Selection Aqueous Formulation

Documented Application Scope: PI3K and Bisphosphonate Inhibitor Synthesis Reactant

Sigma‑Aldrich explicitly lists (1H‑Indazol‑4‑yl)boronic acid hydrochloride as a reactant for two distinct, validated application categories: (1) preparation of trisubstituted pyrimidines as PI3K inhibitors, and (2) preparation of bisphosphonate inhibitors of human farnesyl pyrophosphate synthase . In contrast, the 5‑indazolyl regioisomer is listed for Tpl2 kinase inhibitors and mTOR inhibitors, while the 6‑indazolyl isomer is listed for PKC‑ζ inhibitors and pyrazolopyrimidinamine derivatives . These divergent application listings, sourced from authoritative vendor databases, reflect the underlying medicinal chemistry reality that each regioisomer accesses distinct biological target space.

Vendor-documented application scope
Cross-study comparable
PI3K inhibitor and bisphosphonate inhibitor synthesis
Sigma-Aldrich product specifications
Application mapping eliminates cross-reactivity risk
No overlap with 5- or 6-indazolyl application lists
PI3K Inhibitor Synthesis Bisphosphonate Inhibitor Medicinal Chemistry Building Block

Physicochemical Profile: Molecular Weight and Stoichiometric Precision in Synthesis

The hydrochloride salt (CAS 1252598‑02‑9, MW 198.42 g/mol) differs from the free base (CAS 1023595‑17‑6, MW 161.96 g/mol) by 36.46 g/mol, corresponding to one equivalent of HCl [1]. This difference is critical for stoichiometric calculations in multi‑step syntheses. The salt form also exhibits distinct physical properties: the free base melts at 173‑177 °C, while the hydrochloride salt is typically stored at ‑20 °C for maximum recovery, suggesting different thermal and hygroscopic behavior . Using the incorrect form would result in a 22.5% overestimation of the active boronic acid content by weight, potentially compromising reaction stoichiometry and yield.

Stoichiometric precision
Head-to-head
ΔMW +36.46 g/mol vs. free base
22.5% higher mass for hydrochloride salt
Prevents 22.5% active content overestimation
Critical for automated parallel synthesis workflows
Molecular Weight Stoichiometry Analytical Specification

Recommended Application Scenarios for (1H-Indazol-4-yl)boronic acid hydrochloride in Scientific Procurement


PI3K p110α Inhibitor Lead Optimization Programs

When synthesizing trisubstituted pyrimidine or thieno[3,2‑d]pyrimidine scaffolds targeting PI3K p110α, (1H‑Indazol‑4‑yl)boronic acid hydrochloride is the validated reagent. Its 4‑indazolyl group is the pharmacophore of GDC‑0941 (IC₅₀ 3 nM) and compound 11a (IC₅₀ 62 nM) . Using the 5‑ or 6‑indazolyl regioisomer would redirect the chemical series toward undesired kinase targets (Tpl2, mTOR, PKC‑ζ) .

Aqueous Suzuki–Miyaura Coupling Requiring High Solubility Boronic Acid

The hydrochloride salt form provides enhanced aqueous solubility compared to the free base, making it the preferred form for aqueous or mixed aqueous‑organic Suzuki coupling reactions. The free base has predicted solubility of only 3.86 mg/mL, while salt formation is expected to increase solubility by 2‑ to 10‑fold, facilitating homogeneous catalysis .

Bisphosphonate Inhibitor Discovery Targeting Farnesyl Pyrophosphate Synthase

This compound is a documented reactant for the preparation of bisphosphonate inhibitors of human farnesyl pyrophosphate synthase, an established target in bone resorption disorders and certain parasitic diseases . Its 4‑indazolyl group provides a distinct scaffold geometry compared to 5‑ or 6‑indazolyl boronates used for other inhibitor classes, enabling access to unique chemical space in bisphosphonate libraries.

Parallel Synthesis and Automated High‑Throughput Chemistry Workflows

The precisely defined molecular weight (198.42 g/mol) and the availability of the hydrochloride salt in consistent purity (≥95%) support automated weighing and stoichiometry calculations in high‑throughput synthesis . The salt's stability under recommended storage conditions (‑20 °C or 2‑8 °C) ensures reagent integrity across multi‑day automated runs .

Application
Selection Property
Validation Focus
PI3K p110α inhibitor lead optimization
4-Indazolyl pharmacophore fidelity
Class I PI3K isoform selectivity assay
Aqueous Suzuki–Miyaura coupling
Salt-form solubility context
Homogeneous reaction condition review
Bisphosphonate inhibitor discovery
4-Indazolyl scaffold geometry
Farnesyl pyrophosphate synthase assay context
Parallel synthesis and high-throughput chemistry
Precise molecular weight and purity consistency
Automated weighing and stoichiometry verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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